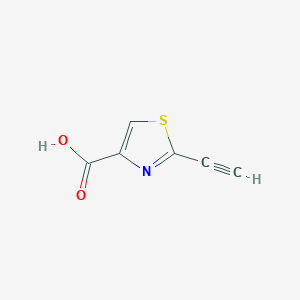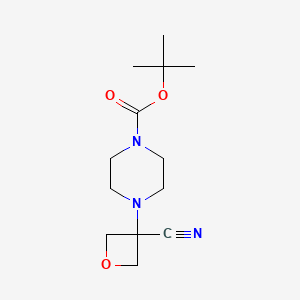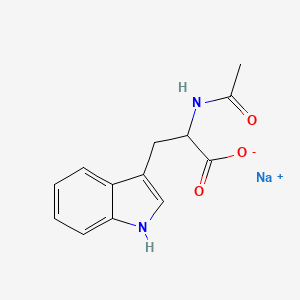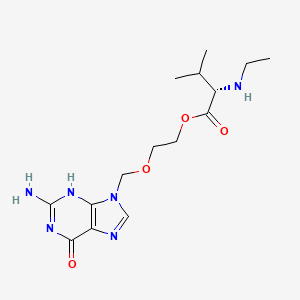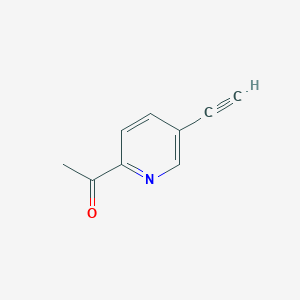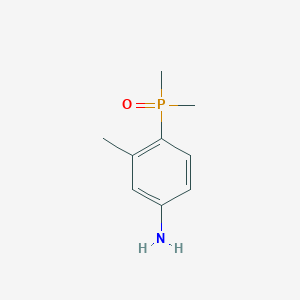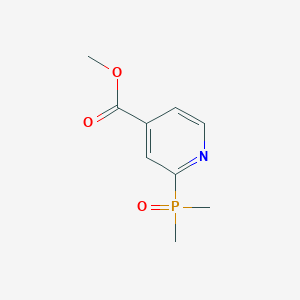
Methyl 2-(dimethylphosphoryl)isonicotinate
Vue d'ensemble
Description
Methyl 2-(dimethylphosphoryl)isonicotinate is a useful research compound. Its molecular formula is C9H12NO3P and its molecular weight is 213.17 g/mol. The purity is usually 95%.
BenchChem offers high-quality Methyl 2-(dimethylphosphoryl)isonicotinate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Methyl 2-(dimethylphosphoryl)isonicotinate including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Pest Management in Agriculture : Methyl isonicotinate demonstrates potential in managing thrips, a common pest in agriculture. It is effective in mass trapping, lure and kill strategies, and as a behavioral synergist with insecticides in various crops. This application is significant in both indoor and outdoor agricultural settings (Teulon et al., 2011); (Teulon et al., 2017).
Synthesis of Phospholipids : Dimethylphosphoryl chloride, related to methyl 2-(dimethylphosphoryl)isonicotinate, is utilized as a phosphorylating agent in the synthesis of certain phospholipids without affecting their structural features. This is pivotal in biochemical research and applications (Bittman et al., 1984).
Antimicrobial Properties : A derivative, 2-(4-Methylphenyl)-2-oxoethyl isonicotinate, exhibits significant antimicrobial activity, highlighting its potential in medical and pharmaceutical research (Viveka et al., 2013).
Copper Extraction : A synergist complex involving methyl isonicotinate has been studied for its potential in extracting copper(II) from non-polar organic phases, which could be significant in metallurgy and industrial chemistry (Zhu et al., 2017).
Catalytic Synthesis : Methyl isonicotinate is important in catalytic processes, such as in the synthesis of ethyl isonicotinate, a key intermediate in the synthesis of ethyl nicotinate (Kumari et al., 2007).
Chemical Synthesis Efficiency : The synthesis of methyl isonicotinate using a solid super acid catalyst has been studied for its efficiency, achieving high yields and purity under optimized conditions (Li Xu-dong, 2004).
Electrochemical Studies : The electrochemical reduction of methyl isonicotinate in aqueous mediums has been examined, revealing insights into chemical reaction mechanisms (Laviron et al., 1994).
Medical Applications : Methyl isonicotinate derivatives have been investigated for their ability to reverse neuromuscular block caused by certain agents, highlighting their potential in medical emergency scenarios (Sundwall, 1961).
Structural Analysis : Studies have been conducted on the structural characteristics of methyl isonicotinate, comparing it to other chemical compounds and elucidating its unique structural properties (Kiyono et al., 1996).
Biological Activity : The reactivity of certain atoms in isonicotinic acid derivatives, related to methyl 2-(dimethylphosphoryl)isonicotinate, is crucial for their biological activity, especially in the context of tuberculostatic drugs (Seydel et al., 1976).
Propriétés
IUPAC Name |
methyl 2-dimethylphosphorylpyridine-4-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12NO3P/c1-13-9(11)7-4-5-10-8(6-7)14(2,3)12/h4-6H,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UHQRCARRAYVXLL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=NC=C1)P(=O)(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12NO3P | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 2-(dimethylphosphoryl)isonicotinate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



